![molecular formula C12H12BFO5 B13336993 (2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid](/img/structure/B13336993.png)
(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid: is a boronic acid derivative that features a unique structure combining a boronic acid group with a fluorinated benzo[d][1,3]dioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid typically involves the following steps:
Formation of the Benzo[d][1,3]dioxin Core: The benzo[d][1,3]dioxin core can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and a suitable dihalide.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the carbonyl group in the benzo[d][1,3]dioxin moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Boronic esters, borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The boronic acid group makes this compound a valuable ligand in various catalytic processes, including Suzuki-Miyaura coupling reactions.
Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biology
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid is largely dependent on its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The fluorinated benzo[d][1,3]dioxin moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the fluorinated benzo[d][1,3]dioxin moiety.
Fluorobenzene: Contains a fluorine atom but lacks the boronic acid group and the benzo[d][1,3]dioxin structure.
Vinylboronic Acid: Contains the boronic acid and vinyl groups but lacks the fluorinated benzo[d][1,3]dioxin moiety.
Uniqueness
The combination of the boronic acid group, the fluorinated benzo[d][1,3]dioxin moiety, and the vinyl group makes (2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid unique. This structure provides a unique set of chemical properties, including enhanced reactivity, specificity, and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C12H12BFO5 |
|---|---|
Molekulargewicht |
266.03 g/mol |
IUPAC-Name |
[(E)-2-(5-fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C12H12BFO5/c1-12(2)18-10-7(5-6-13(16)17)3-4-8(14)9(10)11(15)19-12/h3-6,16-17H,1-2H3/b6-5+ |
InChI-Schlüssel |
SGPIGSHLDNBRQB-AATRIKPKSA-N |
Isomerische SMILES |
B(/C=C/C1=C2C(=C(C=C1)F)C(=O)OC(O2)(C)C)(O)O |
Kanonische SMILES |
B(C=CC1=C2C(=C(C=C1)F)C(=O)OC(O2)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


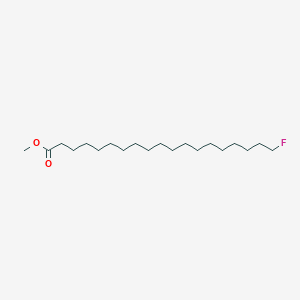
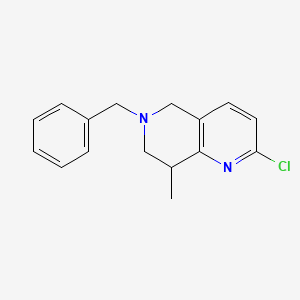
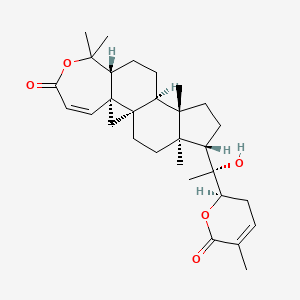

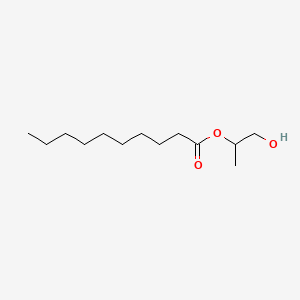
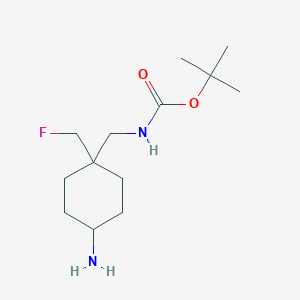
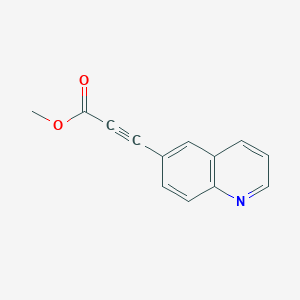
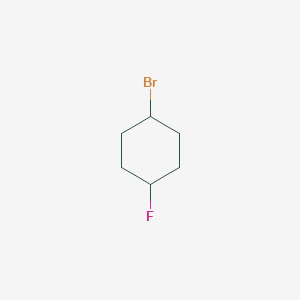
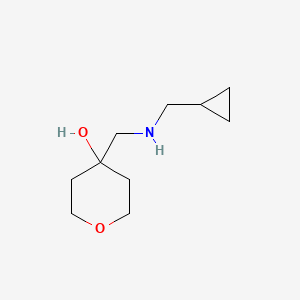
![(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336973.png)
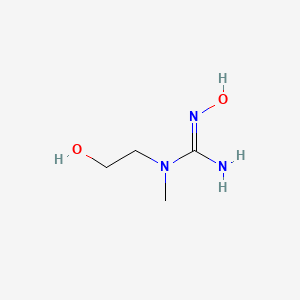
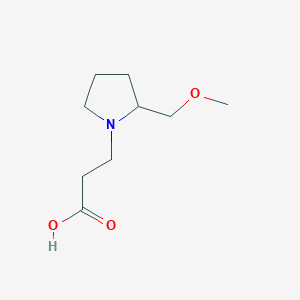
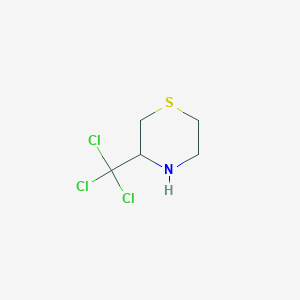
![8-Amino-5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13336982.png)
